An In-depth Technical Guide to Isohexacosyl Alcohol: Structure, Properties, and Applications
An In-depth Technical Guide to Isohexacosyl Alcohol: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of isohexacosyl alcohol, a long-chain branched fatty alcohol. While specific experimental data for this compound is limited, this document synthesizes information from related compounds and established chemical principles to offer a detailed understanding of its chemical structure, physical properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in the use of long-chain alcohols in their formulations.
Introduction
Isohexacosyl alcohol, a C26 branched-chain primary alcohol, belongs to the class of Guerbet alcohols.[1] These alcohols are characterized by their branched structure, which imparts unique physical properties compared to their linear isomers.[2] Guerbet alcohols are noted for their low melting points, excellent thermal and oxidative stability, and desirable sensory characteristics, making them valuable in various industrial applications, including cosmetics and pharmaceuticals.[2][3] This guide will delve into the specific attributes of isohexacosyl alcohol, providing a foundational understanding for its potential use in research and development.
Chemical Structure and Identification
The definitive identification of isohexacosyl alcohol is crucial for its application and regulatory purposes.
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IUPAC Name: 24-methylpentacosan-1-ol
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CAS Number: 68444-33-7
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Molecular Formula: C₂₆H₅₄O
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Molecular Weight: 382.71 g/mol
The structure of 24-methylpentacosan-1-ol consists of a 25-carbon primary alcohol chain with a methyl group at the 24th position. This "iso" branching at the penultimate carbon is a common feature in long-chain fatty alcohols derived from natural sources.
Caption: Chemical structure of 24-methylpentacosan-1-ol.
Physical and Chemical Properties
| Property | Isohexacosyl alcohol (24-methylpentacosan-1-ol) (Predicted) | 1-Hexacosanol (Linear Isomer) (Experimental) |
| Appearance | Waxy solid or viscous liquid | Waxy solid |
| Melting Point (°C) | Lower than 1-hexacosanol | 79.5 |
| Boiling Point (°C) | High, comparable to 1-hexacosanol | >250 at 10 mmHg |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) | Insoluble in water; Soluble in hot ethanol, ether, and chloroform |
| Density (g/cm³) | ~0.83 | ~0.82 |
Synthesis of Isohexacosyl Alcohol
The most common industrial method for producing branched-chain alcohols like isohexacosyl alcohol is the Guerbet reaction.[1][3] This reaction involves the self-condensation of a primary alcohol at high temperatures in the presence of a catalyst and a base.[1] For the synthesis of a C26 Guerbet-type alcohol, a C13 primary alcohol would be the starting material.
Caption: Generalized Guerbet reaction for the synthesis of a C26 alcohol.
Generalized Experimental Protocol for Guerbet Synthesis:
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Reactant Preparation: A suitable C13 primary alcohol (e.g., 1-tridecanol) is mixed with a basic catalyst, such as potassium hydroxide.
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Catalyst Addition: A hydrogenation catalyst (e.g., a nickel or palladium-based catalyst) is added to the mixture.[1]
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Reaction Conditions: The reaction mixture is heated to a high temperature (typically 200-300°C) under pressure to facilitate the condensation and prevent the evaporation of the reactants.[1]
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Water Removal: Water is formed as a byproduct and is continuously removed to drive the reaction to completion.
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Purification: After the reaction, the catalyst is filtered off, and the product is purified by distillation under reduced pressure to isolate the isohexacosyl alcohol.
Analytical and Spectroscopic Characterization
A thorough characterization of isohexacosyl alcohol is essential for its quality control and to confirm its structure. The following are the expected spectroscopic features and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum is expected to show a characteristic triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂-OH). A multiplet around 1.5 ppm would be attributed to the protons on the carbon adjacent to the -CH₂-OH group. The numerous methylene (-CH₂-) protons of the long aliphatic chain would produce a broad, intense signal around 1.2-1.4 ppm. The methyl protons of the iso-branch would likely appear as a doublet around 0.8-0.9 ppm. The single proton at the branch point (-CH-) would be a multiplet further downfield than the other methylenes.[4][5]
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¹³C NMR: The carbon attached to the hydroxyl group (-CH₂-OH) is expected to have a chemical shift in the range of 60-70 ppm. The carbons of the long aliphatic chain would resonate between 10 and 40 ppm. The methyl carbons of the iso-branch would appear at a distinct chemical shift, likely between 20 and 30 ppm.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of isohexacosyl alcohol is anticipated to exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations from the aliphatic chain would be observed between 2850 and 3000 cm⁻¹. A C-O stretching vibration should be present in the 1000-1260 cm⁻¹ region.[8][9]
Mass Spectrometry (MS)
When analyzed by mass spectrometry, particularly with gas chromatography-mass spectrometry (GC-MS), isohexacosyl alcohol is not expected to show a prominent molecular ion peak due to its high molecular weight and the lability of the alcohol functional group. Common fragmentation patterns would include the loss of water (M-18) and alpha-cleavage, resulting in fragmentation of the carbon chain adjacent to the hydroxyl group.[10][11]
Chromatographic Analysis
Caption: A typical workflow for the chromatographic analysis of long-chain alcohols.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like long-chain alcohols.[12] Due to the high boiling point of isohexacosyl alcohol, derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, is often necessary for successful analysis.[13]
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High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of long-chain alcohols.[14] Since fatty alcohols lack a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag may be required for sensitive detection.[15] Alternatively, a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.[14]
Applications in Research and Drug Development
Long-chain fatty alcohols, including Guerbet alcohols, are widely used in the cosmetic and pharmaceutical industries as emollients, thickeners, stabilizers, and solubilizing agents.[2][16]
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Topical Formulations: The branched nature of isohexacosyl alcohol suggests it would have a lower melting point and a more lubricious, less waxy feel than its linear counterpart.[2] This makes it a good candidate for use in creams, lotions, and ointments to improve their texture and spreadability.
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Drug Delivery: As a lipophilic substance, isohexacosyl alcohol could function as a component of the oil phase in emulsions or as a matrix-forming agent in solid lipid nanoparticles or nanostructured lipid carriers for the controlled release of hydrophobic drugs.
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Excipient: In solid dosage forms, it could be used as a lubricant or as a binder in melt granulation processes.[17]
Conclusion
Isohexacosyl alcohol (24-methylpentacosan-1-ol) is a long-chain branched alcohol with properties that are characteristic of Guerbet alcohols. While specific experimental data is sparse, its chemical structure allows for a reliable prediction of its physical properties, spectroscopic characteristics, and potential applications. As a high-molecular-weight, branched fatty alcohol, it holds promise as a versatile excipient in the pharmaceutical and cosmetic industries, offering benefits such as emolliency, formulation stability, and a desirable sensory profile. Further research to determine its precise physical constants and biological properties is warranted to fully explore its potential.
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